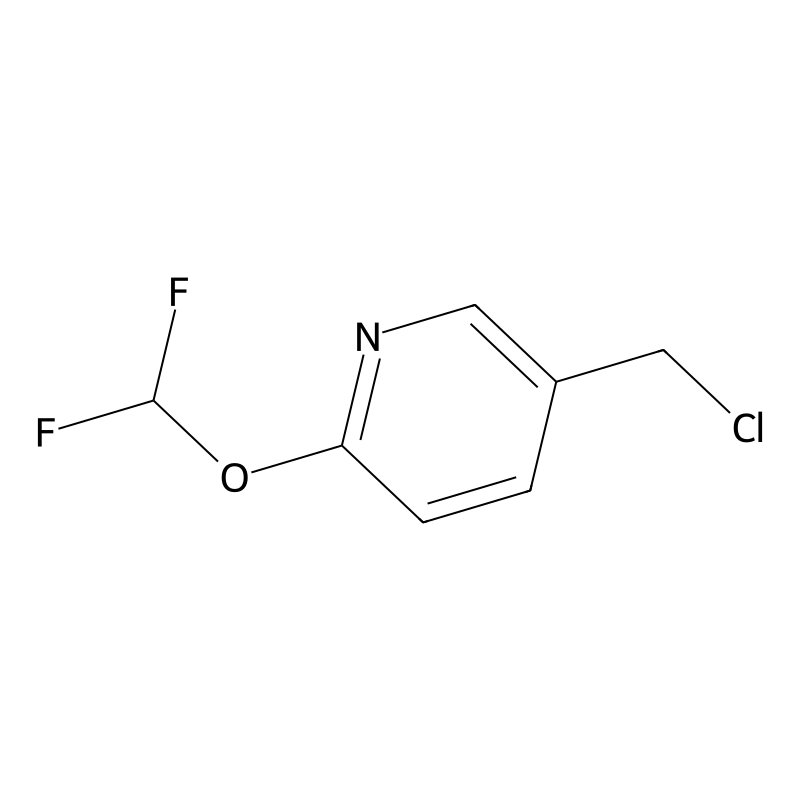5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a pyridine derivative characterized by the presence of a chloromethyl group and a difluoromethoxy substituent. Its chemical formula is CHClFNO, and it has a molecular weight of 179.58 g/mol. This compound is notable for its unique structure, which combines both halogenated and methoxy functionalities, making it of interest in various chemical and biological applications .
- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as difluoromethoxy enhances the reactivity of the pyridine ring towards electrophiles.
- Reduction Reactions: The compound can be reduced to yield different derivatives, potentially altering its biological activity.
These reactions are crucial for synthesizing more complex compounds or modifying the existing structure for specific applications .
Research indicates that 5-(Chloromethyl)-2-(difluoromethoxy)pyridine exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes and receptors, particularly in the context of medicinal chemistry. Notably, it has shown promise in inhibiting cytochrome P450 enzymes, which play a critical role in drug metabolism . Additionally, its structural characteristics suggest potential antimicrobial and antifungal properties, although further studies are required to confirm these activities.
The synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine typically involves:
- Starting Materials: Utilizing 2-(difluoromethoxy)pyridine as a precursor.
- Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions using reagents such as chloromethyl methyl ether or similar chlorinating agents under controlled conditions.
- Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound with high purity.
These methods highlight the versatility and accessibility of synthesizing this compound within laboratory settings .
5-(Chloromethyl)-2-(difluoromethoxy)pyridine has several applications:
- Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities.
- Agricultural Chemicals: The compound may be utilized in developing agrochemicals, particularly those targeting pests or diseases in crops.
- Material Science: Its unique properties make it suitable for incorporation into polymers or other materials requiring specific functional groups.
These applications underscore its significance in both industrial and research contexts .
Interaction studies involving 5-(Chloromethyl)-2-(difluoromethoxy)pyridine focus on its binding affinities with various biological targets. Research has shown that this compound can interact with cytochrome P450 enzymes, influencing drug metabolism rates. Additionally, studies on its interaction with other biomolecules may reveal insights into its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. Here are some notable examples:
| Compound Name | Chemical Formula | Similarity Score |
|---|---|---|
| 5-(Chloromethyl)-2-methoxypyridine | CHClNO | 0.87 |
| 4-(Chloromethyl)-2-methoxy-6-methylpyridine | CHClNO | 0.82 |
| 3-Chloro-2-methoxy-5-methylpyridine | CHClNO | 0.73 |
| 5-(Trifluoromethyl)-2-pyridinemethanol | CHFNO | 0.75 |
Uniqueness
What distinguishes 5-(Chloromethyl)-2-(difluoromethoxy)pyridine from these similar compounds is its unique combination of difluoromethoxy and chloromethyl groups, which may enhance its biological activity and reactivity compared to others in this category. This distinct structural feature could lead to varied applications in pharmaceuticals and agrochemicals that are not achievable with similar compounds lacking these substituents .








